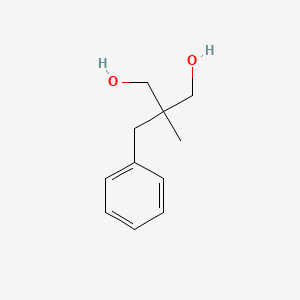

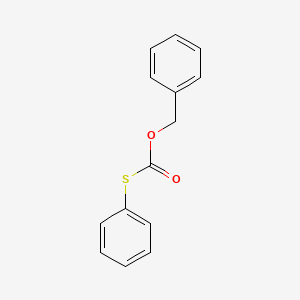

(2R,3S,4R,5R)-2-(Benzyloxy)tetrahydro-2H-pyran-3,4,5-triol

Vue d'ensemble

Description

(2R,3S,4R,5R)-2-(Benzyloxy)tétrahydro-2H-pyran-3,4,5-triol est un composé chimique doté d’une structure complexe comprenant un cycle tétrahydropyranne substitué par un groupe benzyloxy et plusieurs groupes hydroxyle

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du (2R,3S,4R,5R)-2-(Benzyloxy)tétrahydro-2H-pyran-3,4,5-triol implique généralement la protection des groupes hydroxyle, suivie de la formation du cycle tétrahydropyranne. Une méthode courante consiste à utiliser l’alcool benzylique comme matériau de départ, qui subit une série de réactions comprenant des étapes de protection, de cyclisation et de déprotection pour donner le composé souhaité.

Méthodes de production industrielle

Les méthodes de production industrielle de ce composé peuvent impliquer des voies de synthèse similaires, mais sont optimisées pour une production à grande échelle. Cela inclut l’utilisation de réacteurs automatisés, de systèmes à flux continu et de techniques de purification efficaces pour garantir un rendement et une pureté élevés.

Analyse Des Réactions Chimiques

Types de réactions

(2R,3S,4R,5R)-2-(Benzyloxy)tétrahydro-2H-pyran-3,4,5-triol peut subir diverses réactions chimiques, notamment :

Oxydation : Les groupes hydroxyle peuvent être oxydés pour former des cétones ou des aldéhydes.

Réduction : Le groupe benzyloxy peut être réduit en groupe hydroxyle.

Substitution : Le groupe benzyloxy peut être substitué par d’autres groupes fonctionnels.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des oxydants comme le PCC (chlorochromate de pyridinium) pour l’oxydation, des réducteurs comme l’hydrure de lithium et d’aluminium pour la réduction et des nucléophiles pour les réactions de substitution.

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation des groupes hydroxyle peut produire des cétones ou des aldéhydes, tandis que la réduction du groupe benzyloxy peut produire un groupe hydroxyle.

Applications De Recherche Scientifique

Chimie

En chimie, (2R,3S,4R,5R)-2-(Benzyloxy)tétrahydro-2H-pyran-3,4,5-triol est utilisé comme élément constitutif pour la synthèse de molécules plus complexes

Biologie

En biologie, ce composé est étudié pour ses activités biologiques potentielles. Il peut être utilisé comme composé modèle pour étudier les interactions de structures similaires avec des cibles biologiques.

Médecine

En médecine, (2R,3S,4R,5R)-2-(Benzyloxy)tétrahydro-2H-pyran-3,4,5-triol est étudié pour ses propriétés thérapeutiques potentielles. Sa structure peut lui permettre d’interagir avec des enzymes ou des récepteurs spécifiques, ce qui en fait un candidat pour le développement de médicaments.

Industrie

Dans l’industrie, ce composé peut être utilisé dans la production de produits pharmaceutiques, de produits agrochimiques et d’autres produits chimiques de spécialité. Sa structure et sa réactivité uniques en font un produit précieux pour la synthèse de divers produits industriels.

Mécanisme D'action

Le mécanisme d’action du (2R,3S,4R,5R)-2-(Benzyloxy)tétrahydro-2H-pyran-3,4,5-triol implique son interaction avec des cibles moléculaires spécifiques. Le groupe benzyloxy et les groupes hydroxyle peuvent former des liaisons hydrogène et d’autres interactions avec des enzymes ou des récepteurs, modulant ainsi leur activité. Les voies exactes impliquées dépendent du contexte biologique ou chimique spécifique dans lequel le composé est utilisé.

Comparaison Avec Des Composés Similaires

Composés similaires

Les composés similaires comprennent d’autres dérivés de tétrahydropyranne avec différents substituants. Parmi les exemples, on peut citer :

- (2R,3S,4R,5R)-2-(Méthoxy)tétrahydro-2H-pyran-3,4,5-triol

- (2R,3S,4R,5R)-2-(Ethoxy)tétrahydro-2H-pyran-3,4,5-triol

Unicité

L’unicité du (2R,3S,4R,5R)-2-(Benzyloxy)tétrahydro-2H-pyran-3,4,5-triol réside dans son groupe benzyloxy, qui confère une réactivité et une activité biologique potentielles distinctes par rapport à d’autres composés similaires. Cela en fait un composé précieux pour la recherche et les applications industrielles.

Propriétés

IUPAC Name |

2-phenylmethoxyoxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O5/c13-9-7-17-12(11(15)10(9)14)16-6-8-4-2-1-3-5-8/h1-5,9-15H,6-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUGMDBJXWCFLRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)OCC2=CC=CC=C2)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7473-38-3, 18403-12-8, 70797-93-2, 5329-50-0 | |

| Record name | NSC400277 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400277 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC170150 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170150 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC231837 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231837 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | MLS000736490 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2561 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(2-oxopropylsulfonyl)phenyl]acetamide](/img/structure/B11945702.png)

![Benzamide, N-[3-(dipropylamino)phenyl]-](/img/structure/B11945715.png)

![N-[(methylamino)acetyl]alanine](/img/structure/B11945725.png)

![N-(1-Benzyl-1H-pyrrolo[2,3-b]quinoxalin-2-yl)-4-chloro-benzenesulfonamide](/img/structure/B11945746.png)